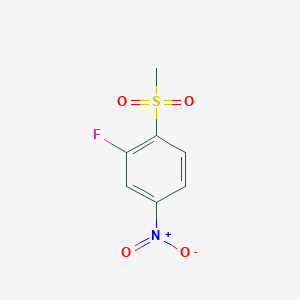

2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-1-methylsulfonyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO4S/c1-14(12,13)7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZDJGBZROJQCSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene chemical properties

An In-depth Technical Guide to 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene for Advanced Chemical Synthesis

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a highly functionalized aromatic compound of significant interest in modern organic synthesis and medicinal chemistry. Its structure, characterized by a benzene ring substituted with three key functional groups—a fluorine atom, a methylsulfonyl group, and a nitro group—renders it an exceptionally versatile building block. The strategic placement of these groups, particularly the powerful electron-withdrawing nitro and methylsulfonyl moieties ortho and para to the fluorine atom, dramatically activates the molecule for nucleophilic aromatic substitution (S_N_Ar) reactions. This inherent reactivity makes it a valuable precursor for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, reactivity, synthetic applications, and practical handling considerations for researchers and drug development professionals.

Physicochemical and Computational Properties

The fundamental properties of this compound are summarized below. These data are critical for designing reaction conditions, purification protocols, and for computational modeling studies.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆FNO₄S | [1][2][] |

| Molecular Weight | 219.19 g/mol | [1][2][] |

| CAS Number | 252561-33-4 | [4] |

| Appearance | Yellow crystalline solid | [5] |

| Boiling Point (Predicted) | 418.3 ± 45.0 °C | [1] |

| Density (Predicted) | 1.488 ± 0.06 g/cm³ | [1] |

| Storage Temperature | Room Temperature (Sealed in dry) | [1] |

| SMILES | CS(=O)(=O)C1=C(F)C=C([O-])C=C1 | [4] |

Core Reactivity: Nucleophilic Aromatic Substitution (S_N_Ar)

The primary utility of this compound stems from its high susceptibility to nucleophilic aromatic substitution (S_N_Ar). This reactivity is a direct consequence of its electronic structure.

Mechanism and Activating Factors

The S_N_Ar reaction proceeds via a two-step addition-elimination mechanism.[6][7]

-

Nucleophilic Attack: A nucleophile (e.g., an amine, thiol, or alkoxide) attacks the carbon atom bearing the fluorine. This step is typically the rate-determining step.[8] The attack is highly favored at this position due to the strong inductive and resonance effects of the para-nitro and ortho-methylsulfonyl groups, which create a significant partial positive charge (δ+) on the target carbon.

-

Formation of a Meisenheimer Complex: The addition of the nucleophile forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[7][8] The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro and methylsulfonyl groups. This delocalization provides substantial stabilization for the intermediate, lowering the activation energy of the reaction.[8]

-

Elimination of the Leaving Group: Aromaticity is restored by the expulsion of the leaving group. In this molecule, the fluoride ion is an excellent leaving group for S_N_Ar reactions. Although fluoride is typically a poor leaving group in S_N_1 and S_N_2 reactions, its high electronegativity makes the initial nucleophilic attack on the attached carbon more favorable, which is the slow step in the S_N_Ar mechanism.[8]

Other Potential Reactions

While S_N_Ar is its dominant mode of reactivity, other transformations are possible:

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (aniline derivative) using standard reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.[5] This transformation is extremely valuable as it unmasks a versatile functional group for further elaboration, such as amide bond formation or diazotization reactions.

Applications in Drug Discovery and Development

The unique reactivity profile of this compound makes it a valuable intermediate in pharmaceutical research. Its structure allows for the facile introduction of various nucleophiles, serving as a cornerstone for building complex molecular scaffolds.[9]

-

Kinase Inhibitors: Many small-molecule kinase inhibitors, which are crucial in oncology, feature substituted aniline or N-aryl amine cores that serve as "hinge-binding" motifs.[9] This reagent provides an efficient entry point for synthesizing these precursors.

-

Antibacterial Agents: The scaffold has been explored in the development of novel antibacterial agents that target bacterial topoisomerases.[10]

-

General Bioactive Molecules: Its utility as an intermediate extends to the synthesis of various other bioactive molecules where a highly functionalized aniline derivative is required.[11]

Representative Experimental Protocol: Synthesis of N-Aryl Amine

This protocol describes a general procedure for the S_N_Ar reaction with a primary amine, a common transformation in medicinal chemistry workflows.

Objective: To synthesize N-(alkyl/aryl)-1-(methylsulfonyl)-4-nitro-2-aminobenzene.

Materials:

-

This compound (1.0 eq)

-

Primary amine (e.g., aniline or benzylamine) (1.1 eq)

-

Base (e.g., Potassium Carbonate, K₂CO₃, or Diisopropylethylamine, DIPEA) (2.0 eq)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), or Dimethyl sulfoxide (DMSO))

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and the anhydrous solvent. Stir until fully dissolved.

-

Add the primary amine (1.1 eq) to the solution, followed by the base (2.0 eq).

-

Heat the reaction mixture to a suitable temperature (typically 80-130 °C) and monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). The reaction is typically complete within 2-18 hours.

-

Upon completion, allow the mixture to cool to room temperature.

-

Quench the reaction by slowly adding water or crushed ice. This may precipitate the crude product.

-

Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude residue by flash column chromatography or recrystallization to yield the desired N-aryl amine product.

Causality Note: The use of a polar aprotic solvent is crucial as it effectively solvates the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity. The base is required to deprotonate the amine nucleophile (if it is an amine salt) or to scavenge the HF produced if the nucleophile is neutral. Heating provides the necessary activation energy for the rate-determining nucleophilic attack.

Safety and Handling

This compound is a chemical reagent that must be handled with appropriate care in a laboratory setting.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Precautionary Statements:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wash skin thoroughly after handling (P264). Use only outdoors or in a well-ventilated area (P271). Wear protective gloves/eye protection/face protection (P280).[4][12]

-

Response: IF ON SKIN: Wash with plenty of water (P302+P352). IF IN EYES: Rinse cautiously with water for several minutes (P305+P351+P338).[4][12]

-

-

Handling: Use in a chemical fume hood. Avoid dust formation. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[13]

Conclusion

This compound is a powerful and versatile electrophilic aromatic reagent. Its reactivity is dominated by the S_N_Ar mechanism, driven by the strong electron-withdrawing capabilities of its nitro and methylsulfonyl substituents, which activate the fluorine atom for displacement. This predictable and robust reactivity, coupled with the potential for subsequent nitro group reduction, provides a reliable synthetic pathway to highly functionalized aniline derivatives. These attributes solidify its role as a key intermediate for drug discovery professionals engaged in the synthesis of kinase inhibitors and other complex, biologically active molecules.

References

- Smolecule. (2023-08-15). This compound.

- ChemicalBook. 2-Fluoro-4-(methylsulfonyl)nitrobenzene | 1166756-97-3.

- ChemScene. 4-Fluoro-2-(methylsulfonyl)-1-nitrobenzene | 78228-02-1.

- PubChem. 2-Fluoro-4-methylthio-1-nitrobenzene | C7H6FNO2S | CID 59177191.

- BLD Pharmatech Ltd. 2-Fluoro-4-(methylsulfonyl)nitrobenzene - CAS 1166756-97-3.

- ECHEMI. 2-Fluoro-1-methyl-4-nitrobenzene SDS, 1427-07-2 Safety Data Sheets.

- University of Liverpool. Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution.

-

Professor Dave Explains. (2019-07-12). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

- MySkinRecipes. 4-Fluoro-2-(methylsulfonyl)nitrobenzene.

- A2B Chem. This compound | 252561-33-4.

- BenchChem. Applications of 1-fluoro-4-nitrobenzene in Pharmaceutical Intermediate Synthesis.

- TCI Chemicals. (2025-11-10). SAFETY DATA SHEET: 2-Fluoro-4-methoxy-1-nitrobenzene.

- Chemistry LibreTexts. (2025-02-02). 16.6: Nucleophilic Aromatic Substitution.

- Fisher Scientific. (2025-12-18). SAFETY DATA SHEET: 1-Fluoro-4-nitrobenzene.

- MDPI. (2023). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases.

Sources

- 1. 2-Fluoro-4-(methylsulfonyl)nitrobenzene | 1166756-97-3 [amp.chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 4. 252561-33-4 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 5. Buy this compound | 252561-33-4 [smolecule.com]

- 6. imperial.ac.uk [imperial.ac.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. 4-Fluoro-2-(methylsulfonyl)nitrobenzene [myskinrecipes.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene (CAS 252561-33-4): A Keystone Intermediate in Modern Medicinal Chemistry

Executive Summary: 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene is a highly activated aromatic compound of significant interest to researchers and professionals in drug development. Its strategic placement of three powerful electron-withdrawing groups—fluoro, methylsulfonyl, and nitro—renders the benzene ring exceptionally electrophilic. This unique electronic profile makes it a premier substrate for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern synthetic chemistry. The fluorine atom serves as an excellent leaving group, allowing for the facile and predictable introduction of diverse nucleophilic fragments. This guide provides a comprehensive technical overview of its physicochemical properties, the mechanistic basis of its reactivity, a detailed synthesis protocol, its applications in the synthesis of complex molecular scaffolds like kinase inhibitors, and essential safety protocols for its handling and use.

Section 1: Physicochemical & Spectroscopic Profile

This compound is a yellow crystalline solid at room temperature.[1] The molecule's structure is defined by a benzene ring substituted with a fluorine atom at position 2, a methylsulfonyl group (-SO₂CH₃) at position 1, and a nitro group (-NO₂) at position 4. This specific arrangement is critical to its reactivity, as both the methylsulfonyl and nitro groups are positioned to activate the C-F bond towards nucleophilic attack.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 252561-33-4 | [2] |

| Molecular Formula | C₇H₆FNO₄S | [2] |

| Molecular Weight | 219.19 g/mol | [2] |

| Appearance | Yellow Crystalline Solid | [1] |

| Purity | Typically ≥98% |[3] |

While specific, publicly available spectra for this exact compound are limited, its structure allows for predictable spectroscopic characteristics. Commercial suppliers often provide access to NMR, HPLC, and LC-MS data upon request.[4]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

|---|---|

| ¹H NMR | Three distinct aromatic proton signals in the downfield region (approx. 7.5-8.5 ppm), each showing complex splitting due to H-H and H-F coupling. A singlet for the methylsulfonyl protons (approx. 3.0-3.5 ppm). |

| ¹³C NMR | Six distinct aromatic carbon signals. The carbon bearing the fluorine (C2) will show a large one-bond C-F coupling constant. The carbon bearing the methylsulfonyl group (C1) and the nitro group (C4) will be significantly deshielded. A signal for the methyl carbon will appear upfield. |

| ¹⁹F NMR | A single resonance, with its chemical shift influenced by the ortho-sulfonyl and meta-nitro groups. |

| IR Spectroscopy | Strong characteristic absorption bands for the sulfonyl group (S=O stretches, ~1350 and 1150 cm⁻¹) and the nitro group (asymmetric and symmetric NO₂ stretches, ~1530 and 1350 cm⁻¹). A C-F stretching vibration would also be present. |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 219.0, with a characteristic fragmentation pattern involving the loss of NO₂, SO₂CH₃, and other fragments. |

Section 2: The Chemistry of Activation: Synthesis & Reactivity

Mechanistic Underpinnings: The SNAr Reaction

The primary utility of this compound stems from its high reactivity in nucleophilic aromatic substitution (SNAr) reactions. Aromatic rings are typically electron-rich and resistant to attack by nucleophiles. However, the presence of strongly electron-withdrawing groups (EWGs) can reverse this polarity, making the ring electrophilic and susceptible to substitution.[5]

In this molecule, the synergistic effect of the ortho-methylsulfonyl and para-nitro groups powerfully withdraws electron density from the ring via both inductive and resonance effects. This withdrawal significantly stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which forms when a nucleophile attacks the carbon atom bearing the fluorine.[6] The fluorine atom, being highly electronegative, further enhances the electrophilicity of the ipso-carbon and, critically, is an excellent leaving group in this context. The reaction proceeds via a two-step addition-elimination mechanism, where the formation of the resonance-stabilized Meisenheimer complex is typically the rate-determining step.

Caption: General workflow for the synthesis via oxidation of the thioether precursor.

Detailed Experimental Protocol: Oxidation of 2-Fluoro-4-(methylthio)-1-nitrobenzene

-

Rationale: Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used oxidant for converting sulfides to sulfones due to its high efficiency, selectivity, and relatively mild reaction conditions, which minimizes potential side reactions. [7]Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively inert and solubilizes both the starting material and the m-CPBA.

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2-fluoro-4-(methylthio)-1-nitrobenzene (CAS 1025509-81-2) in anhydrous dichloromethane (DCM). [8]Cool the solution to 0 °C using an ice bath.

-

Reaction: Slowly add a solution of m-CPBA (approximately 2.2-2.5 equivalents) in DCM to the cooled solution of the starting material. The slow addition is crucial to control the exothermicity of the reaction.

-

Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching & Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated NaHCO₃ solution, water, and brine.

-

Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound as a yellow solid.

-

Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Section 3: Applications in Drug Discovery & Development

The unique reactivity profile of this compound makes it a valuable building block for synthesizing complex molecules, particularly in the field of oncology. [9]Many targeted therapies, such as protein kinase inhibitors, rely on molecular scaffolds that can be efficiently constructed using SNAr chemistry.

Role as a Pharmacophore Building Block

-

Vectorial Substitution: The predictable reactivity at the C2 position allows for the precise introduction of various amine, alcohol, or thiol-containing fragments. This is fundamental in drug design, where specific vectors are required to engage with amino acid residues in a protein's binding pocket.

-

Modulation of Properties: The constituent groups each play a role in the final drug candidate's profile. The sulfonyl group can act as a hydrogen bond acceptor, while the fluorine atom can enhance binding affinity and improve metabolic stability. The nitro group, while often reduced in a subsequent step to a versatile aniline, can itself participate in important interactions. [10]

Case Study: Synthesis of Kinase Inhibitor Scaffolds

Protein kinase inhibitors are a major class of anticancer drugs. [10]A common structural motif involves a heterocyclic core linked to a substituted aniline. This compound is an ideal starting point for creating these substituted aniline fragments. In a typical sequence, the fluoro-group is displaced by a nitrogen nucleophile (e.g., an amine on a heterocyclic core), followed by the reduction of the nitro group to an aniline. This aniline can then be further functionalized.

Caption: Synthetic utility in the multi-step construction of complex drug scaffolds.

Section 4: Safety, Handling, & Disposal

As a highly reactive chemical intermediate, this compound must be handled with appropriate care. While a specific, comprehensive safety data sheet (SDS) for this exact CAS number is not widely published, data from structurally similar compounds (e.g., other fluoronitrobenzenes) provides essential guidance. [11][12][13] Table 3: GHS Hazard Information (Anticipated)

| Hazard Class | Statement |

|---|---|

| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Eye Damage/Irritation | Causes serious eye irritation. |

| Respiratory Irritation | May cause respiratory irritation. |

Protocol for Safe Handling and Storage

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure. [12]2. Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles. 3. Handling: Avoid creating dust. Do not breathe dust, vapor, mist, or gas. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [13]4. Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases. [11]5. Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand), and collect it into a sealed container for proper disposal. Avoid flushing into the sewer system. 6. Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. This should be done through a licensed chemical disposal company. [11]

Section 5: Conclusion

This compound is more than just a chemical intermediate; it is a powerful tool for molecular architects in the pharmaceutical industry. Its exquisitely tuned electronic properties facilitate predictable and efficient SNAr reactions, providing a reliable gateway to a vast array of complex aniline derivatives. As the demand for targeted and personalized medicines continues to grow, the strategic importance of such versatile and highly activated building blocks in the synthetic chemist's arsenal is set to increase, solidifying its role as a key component in the discovery of future therapeutics.

References

-

Kim, D., et al. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Available at: [Link]

-

Kim, D., et al. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society, 143(38), 15861–15869. Available at: [Link]

-

Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet: 1-Fluoro-4-nitrobenzene. Available at: [Link]

-

MDPI. (2023). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. International Journal of Molecular Sciences. Available at: [Link]

- Google Patents. US9314464B2 - Compounds and compositions as protein kinase inhibitors.

-

Organic Chemistry Portal. Sulfone synthesis by oxidation. Available at: [Link]

-

Zhersh, S., et al. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Tetrahedron Letters, 51(37), 4877-4879. Available at: [Link]

-

Campodónico, P. R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 893922. Available at: [Link]

-

Szyszko, B., et al. (2020). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. European Journal of Organic Chemistry, 2020(38), 6129-6156. Available at: [Link]

- Google Patents. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.

-

Google Patents. US Patent for Compounds and methods for inhibiting KIT and PDGFRA. Available at: [Link]

-

PubChem. 2-Fluoro-4-methylthio-1-nitrobenzene. Available at: [Link]

-

Matrix Fine Chemicals. 2-FLUORO-1-METHYL-4-NITROBENZENE | CAS 1427-07-2. Available at: [Link]

-

ResearchGate. (PDF) Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Available at: [Link]

-

Cenmed Enterprises. 2-Fluoro-4-methylthio-1-nitrobenzene (C007B-524317). Available at: [Link]

-

MDPI. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals. Available at: [Link]

Sources

- 1. Buy this compound | 252561-33-4 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. chemscene.com [chemscene.com]

- 4. 252561-33-4|this compound|BLD Pharm [bldpharm.com]

- 5. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sulfone synthesis by oxidation [organic-chemistry.org]

- 8. 2-Fluoro-4-methylthio-1-nitrobenzene | C7H6FNO2S | CID 59177191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. echemi.com [echemi.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. tcichemicals.com [tcichemicals.com]

synthesis of 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene

An In-depth Technical Guide to the Synthesis of 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene

Abstract

This compound is a pivotal chemical intermediate in the synthesis of complex pharmaceuticals, particularly kinase inhibitors and other bioactive molecules.[1] Its unique trifunctional aromatic structure, featuring a nitro group, a methylsulfonyl group, and a fluorine atom, provides multiple reaction sites for molecular elaboration. The electron-withdrawing nature of the nitro and methylsulfonyl groups strongly activates the fluorine atom for nucleophilic aromatic substitution (SNAr), while the nitro group itself can be readily reduced to an amine, offering a key vector for amide bond formation or further heterocycle synthesis.[2] This guide provides a comprehensive overview of the principal synthetic strategies for this compound, offering detailed, field-proven protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal route for their specific needs.

Introduction and Retrosynthetic Analysis

The strategic importance of this compound (Molecular Formula: C₇H₆FNO₄S, Molecular Weight: 219.19 g/mol ) lies in its utility as a versatile building block.[][4] The molecule is a yellow crystalline solid whose reactivity is dominated by two key features:

-

Activated Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing capabilities of the para-nitro and ortho-methylsulfonyl groups create a significant electron deficiency at the carbon atom bearing the fluorine. This makes the fluorine an excellent leaving group, readily displaced by a wide range of nucleophiles such as amines or thiols.[2][5]

-

Reducible Nitro Group: The nitro moiety can be selectively reduced to an aniline derivative, providing a primary amine handle for subsequent chemical modifications.[2]

Two primary retrosynthetic disconnections provide logical and efficient pathways to the target molecule. These strategies form the core of this guide and are based on either forming the sulfone via oxidation or introducing the nitro group via electrophilic substitution.

Caption: Retrosynthetic analysis for this compound.

Synthetic Route A: Oxidation of a Thioether Precursor

This approach involves the late-stage oxidation of a methylthioether to the corresponding methylsulfone. The synthesis begins with a commercially available or readily prepared thioether-containing precursor, 2-fluoro-4-(methylthio)-1-nitrobenzene.[6][7]

Principle and Mechanistic Insight

The oxidation of a sulfide to a sulfone is a robust and high-yielding transformation. The reaction proceeds through a sulfoxide intermediate. Common oxidizing agents include hydrogen peroxide (H₂O₂), often in the presence of an acid catalyst, or organic peracids like meta-chloroperoxybenzoic acid (m-CPBA).[2][8] The use of a stoichiometric amount of a potent oxidant like m-CPBA ensures the complete conversion of the sulfide to the sulfone.

The mechanism involves the nucleophilic attack of the sulfur atom on the electrophilic outer oxygen of the peracid, followed by a proton transfer. A second oxidation step converts the intermediate sulfoxide to the final sulfone.

Caption: Generalized mechanism for sulfide oxidation to sulfone using m-CPBA.

Experimental Protocol

Step 1: Synthesis of 2-Fluoro-4-(methylthio)-1-nitrobenzene (Precursor)

While this precursor is commercially available[9], it can be synthesized via electrophilic nitration of 1-fluoro-4-(methylthio)benzene. A standard nitrating mixture of nitric acid and sulfuric acid at low temperatures is employed to control regioselectivity and prevent over-nitration.

Step 2: Oxidation to this compound

This protocol is adapted from standard oxidation procedures.[8]

-

Dissolution: Dissolve 2-fluoro-4-(methylthio)-1-nitrobenzene (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0-5 °C using an ice-water bath. This is crucial to moderate the exothermic reaction.

-

Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) portion-wise to the stirred solution, ensuring the internal temperature does not rise significantly.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct. Extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the final product as a yellow crystalline solid.[2]

Synthetic Route B: Electrophilic Nitration of a Sulfonyl Precursor

This is a highly efficient and direct route that starts with 4-fluoro-1-(methylsulfonyl)benzene and introduces the nitro group in the final step. This method has been documented to produce the target compound in high yield.[10]

Principle and Mechanistic Insight

This synthesis relies on an electrophilic aromatic substitution (SEAr) reaction. The starting material, 4-fluoro-1-(methylsulfonyl)benzene, has two substituents that direct the incoming electrophile (the nitronium ion, NO₂⁺).

-

Fluorine (at C4): An ortho-, para- director (weakly deactivating). It directs nitration to positions C3 and C5.

-

Methylsulfonyl group (at C1): A meta- director (strongly deactivating). It directs nitration to positions C3 and C5.

Both groups cooperatively direct the incoming nitro group to the C3 (or C5) position, leading to the formation of the desired product, this compound (numbering priority changes upon substitution). The strong deactivating nature of the sulfonyl group helps prevent polysubstitution.

Caption: Mechanism of electrophilic nitration on the sulfonyl precursor.

Experimental Protocol

The following protocol is based on a reported high-yield synthesis.[10]

-

Reagent Preparation: Prepare the nitrating mixture by cautiously adding fuming nitric acid (e.g., 8.0 mL, 176.4 mmol) to concentrated sulfuric acid (e.g., 16.0 mL, 290 mmol) in a flask cooled in an ice bath.

-

Substrate Addition: To the stirred nitrating mixture, add 1-fluoro-4-methanesulfonylbenzene (e.g., 5.0 g, 28.7 mmol) portion-wise, maintaining a low temperature.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for approximately 2 hours.

-

Quenching: Carefully pour the reaction mixture onto crushed ice (e.g., 140 g). This will cause the product to precipitate out of the acidic solution.

-

Isolation: Collect the solid precipitate by filtration. Wash the solid thoroughly with cold water to remove residual acid.

-

Drying: Dry the collected white solid in a vacuum oven to afford the pure product. A reported yield for this procedure is 94%.[10]

Comparative Analysis and Data Summary

Both routes offer viable pathways to the target compound. The choice between them often depends on the availability of starting materials, scalability, and safety considerations.

| Parameter | Route A: Oxidation | Route B: Nitration |

| Starting Material | 2-Fluoro-4-(methylthio)-1-nitrobenzene | 4-Fluoro-1-(methylsulfonyl)benzene |

| Key Transformation | Sulfide Oxidation | Electrophilic Nitration |

| Reagents | m-CPBA or H₂O₂ | Fuming HNO₃ / Conc. H₂SO₄ |

| Yield | Typically high (>85%) | Reported as very high (94%)[10] |

| Safety Concerns | Peroxides can be explosive; controlled addition is necessary. | Handling of fuming nitric and concentrated sulfuric acid requires extreme caution. Highly exothermic. |

| Scalability | Generally straightforward. | Can be challenging due to high exothermicity; requires excellent thermal management. |

| Atom Economy | Moderate; m-CBA is a significant byproduct. | Good; water is the main byproduct. |

Characterization Data:

-

Appearance: White to yellow crystalline solid.[2]

-

¹H NMR (CDCl₃): δ 8.65-8.63 (m, 1H), 8.22-8.18 (m, 1H), 7.53-7.43 (m, 1H), 3.10 (s, 3H).[10]

Downstream Utility and Reactivity

The synthetic value of this compound is demonstrated by its subsequent reactions. The highly activated fluorine atom is readily displaced, and the nitro group can be reduced, providing two orthogonal handles for diversification.

Sources

- 1. 4-Fluoro-2-(methylsulfonyl)nitrobenzene [myskinrecipes.com]

- 2. Buy this compound | 252561-33-4 [smolecule.com]

- 4. scbt.com [scbt.com]

- 5. vapourtec.com [vapourtec.com]

- 6. 2-Fluoro-4-methylthio-1-nitrobenzene | C7H6FNO2S | CID 59177191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Fluoro-4-Methylthio-1-nitrobenzene | 1025509-81-2 [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. cenmed.com [cenmed.com]

- 10. 4-METHYLSULFONYL-2-NITROFLUOROBENZENE synthesis - chemicalbook [chemicalbook.com]

- 11. 2-Fluoro-4-(methylsulfonyl)nitrobenzene | 1166756-97-3 [amp.chemicalbook.com]

- 12. chemscene.com [chemscene.com]

An In-Depth Technical Guide to 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene

Introduction

2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene is a highly functionalized aromatic compound of significant interest to researchers in organic synthesis and medicinal chemistry. Characterized by a benzene ring substituted with three key functional groups—a fluorine atom, a methylsulfonyl group, and a nitro group—this molecule serves as a versatile building block for constructing more complex molecular architectures.[1] Its chemical structure is engineered for high reactivity in specific transformations, making it a valuable precursor in the development of novel pharmaceutical agents and advanced materials.[1]

The strategic placement of two potent electron-withdrawing groups, the nitro (-NO₂) and methylsulfonyl (-SO₂CH₃), renders the aromatic ring electron-deficient. This electronic profile profoundly activates the fluorine atom for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern synthetic chemistry.[2][3] This guide provides a comprehensive technical overview of the structure, properties, reactivity, and applications of this compound, offering field-proven insights for professionals in drug development and chemical research.

Molecular Structure and Physicochemical Properties

The structural arrangement of the substituents on the benzene ring is critical to the compound's unique reactivity. The fluorine atom is positioned at C2, the methylsulfonyl group at C1, and the nitro group at C4. This specific ortho/para relationship between the activating groups and the fluorine leaving group is key to its utility in SNAr reactions.

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Compound Identity and Properties

A summary of key identifiers and computed physicochemical properties is provided below. These values are essential for experimental design, safety assessments, and regulatory compliance.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 252561-33-4 | [4][5] |

| Molecular Formula | C₇H₆FNO₄S | [4][5] |

| Molecular Weight | 219.19 g/mol | [4][5] |

| Appearance | Yellow crystalline solid | [1] |

| Boiling Point (Predicted) | 418.3 ± 45.0 °C | [6] |

| Density (Predicted) | 1.488 ± 0.06 g/cm³ | [6] |

| SMILES Code | O=[O-] | [4] |

| InChI Key | NIAYCKUEQBPTDM-UHFFFAOYSA-N | [] |

| Topological Polar Surface Area | 88.3 Ų | [] |

Reactivity Profile: The Chemistry of Activation

The reactivity of this compound is dominated by the principles of nucleophilic aromatic substitution (SNAr). The reaction proceeds readily because the aromatic ring is heavily activated toward nucleophilic attack.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The high susceptibility to SNAr is a direct consequence of its electronic structure:

-

Electron-Withdrawing Groups (EWGs) : The nitro (-NO₂) and methylsulfonyl (-SO₂CH₃) groups are powerful EWGs. They function synergistically to decrease the electron density of the benzene ring, making it highly electrophilic.

-

Stabilization of the Intermediate : During the reaction, the nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized effectively onto the oxygen atoms of the ortho-nitro and para-sulfonyl groups, a key factor that lowers the activation energy of the reaction.[8]

-

Leaving Group : Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates its departure.

SNAr Reaction Workflow

Caption: Generalized workflow for the SNAr reaction.

Other Key Reactions

While SNAr is its primary mode of reactivity, other functional groups on the molecule can also undergo transformation:

-

Reduction of the Nitro Group : The nitro group can be readily reduced to an amine (-NH₂) using standard reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.[1] This transformation is pivotal, as it unmasks a versatile functional group for further synthetic elaboration, such as amide bond formation or diazotization.

Applications in Pharmaceutical Research and Development

The unique structural and reactive properties of this compound make it a strategic starting material in the synthesis of pharmaceutically active compounds.

Role as a Synthetic Building Block

This compound is a key intermediate for introducing a substituted aniline or phenyl ether moiety into a target molecule.[1][2] The predictable and high-yielding nature of its SNAr reactions allows for the efficient assembly of complex scaffolds.[2] Researchers leverage this reactivity to synthesize libraries of compounds for screening in drug discovery campaigns.

Causality in Experimental Design : The choice of this specific reagent over other halogenated nitrobenzenes is often deliberate. The C-F bond is stronger than C-Cl or C-Br, yet in SNAr, the rate-determining step is typically the nucleophilic attack, not the breaking of the carbon-halogen bond.[9] The high electronegativity of fluorine makes the attached carbon exceptionally electrophilic, accelerating the initial attack and often leading to faster and cleaner reactions compared to its chloro- or bromo-analogs.[9]

Precursor to Kinase Inhibitors

Many small-molecule kinase inhibitors, a critical class of drugs in oncology, feature a substituted aniline core that interacts with the hinge region of the kinase ATP-binding site.[2] The synthesis of these cores frequently involves a two-step process that begins with an SNAr reaction on an activated fluoronitrobenzene derivative, followed by the reduction of the nitro group. This compound is an ideal substrate for such synthetic strategies.[2][10] The incorporation of fluorine into drug candidates can also enhance metabolic stability, binding affinity, and membrane permeability, making fluorinated building blocks highly desirable.[11][12]

Synthetic Workflow Example

Caption: A typical two-step synthetic route utilizing the title compound.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling and storage of this compound are critical to ensure laboratory safety. The following information is derived from available safety data sheets (SDS).[4][13][14][15]

GHS Hazard Information

| Hazard | Code | Description |

| Pictogram | GHS07 | Exclamation Mark |

| Signal Word | Warning | [4][6] |

| Hazard Statements | H302 | Harmful if swallowed.[6] |

| H315 | Causes skin irritation.[4][6] | |

| H319 | Causes serious eye irritation.[4] | |

| H335 | May cause respiratory irritation.[4][6] |

Recommended Safe Handling Protocol

This protocol is a self-validating system designed to minimize exposure and risk.

-

Engineering Controls : Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[13][14] Ensure the workspace is well-ventilated.[15]

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[15][16]

-

Hand Protection : Wear impervious chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contamination occurs.[14]

-

Body Protection : Wear a lab coat. For larger quantities, consider additional protective clothing to prevent skin exposure.[14][16]

-

-

Handling Procedures :

-

Storage :

-

Spill & First Aid :

-

Skin Contact : Immediately wash with plenty of soap and water. Remove contaminated clothing.[13]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[13]

-

Inhalation : Move the person to fresh air. If not breathing, give artificial respiration.[13]

-

Ingestion : Rinse mouth and call a poison center or doctor immediately.[6][13]

-

Conclusion

This compound is more than just a chemical compound; it is a precisely designed tool for synthetic innovation. Its structure, featuring a fluorine atom activated by potent ortho- and para-directing electron-withdrawing groups, provides a reliable and efficient entry point for nucleophilic aromatic substitution reactions. This predictable reactivity has established it as a valuable building block in the synthesis of complex organic molecules, particularly in the resource-intensive field of drug discovery. For researchers and scientists, a thorough understanding of its structural properties, reactivity, and safe handling is paramount to unlocking its full potential in the development of next-generation therapeutics and functional materials.

References

- Smolecule. (2023, August 15). This compound.

- ChemicalBook. 2-Fluoro-4-(methylsulfonyl)nitrobenzene | 1166756-97-3.

- Fluorochem. This compound | 252561-33-4.

- PubChem. 2-Fluoro-4-methylthio-1-nitrobenzene | C7H6FNO2S | CID 59177191.

- A2B Chem. 2-Fluoro-4-(methylsulfonyl)nitrobenzene - CAS 1166756-97-3.

- Santa Cruz Biotechnology, Inc. This compound | CAS 252561-33-4.

- Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet.

- Sigma-Aldrich. (2024, March 8). Safety Data Sheet.

- ECHEMI. 2-Fluoro-1-methyl-4-nitrobenzene SDS, 1427-07-2 Safety Data Sheets.

- Fisher Scientific. Safety Data Sheet: 1-Fluoro-4-nitrobenzene.

- Chemistry Stack Exchange. (2020, July 16). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene?.

- Fluorine in drug discovery: Role, design and case studies.

- MySkinRecipes. 4-Fluoro-2-(methylsulfonyl)nitrobenzene.

- BenchChem. Applications of 1-fluoro-4-nitrobenzene in Pharmaceutical Intermediate Synthesis.

- Vapourtec. Aromatic Substitution | Flow Reactions.

- Significance of Fluorine in Medicinal Chemistry: A Review.

- YouTube. (2020, August 29). Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in.

Sources

- 1. Buy this compound | 252561-33-4 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. vapourtec.com [vapourtec.com]

- 4. 252561-33-4 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 5. scbt.com [scbt.com]

- 6. 2-Fluoro-4-(methylsulfonyl)nitrobenzene | 1166756-97-3 [amp.chemicalbook.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. m.youtube.com [m.youtube.com]

- 10. 4-Fluoro-2-(methylsulfonyl)nitrobenzene [myskinrecipes.com]

- 11. pharmacyjournal.org [pharmacyjournal.org]

- 12. ajrconline.org [ajrconline.org]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. echemi.com [echemi.com]

- 16. fishersci.com [fishersci.com]

2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene molecular weight

An In-Depth Technical Guide to 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene: Properties, Reactivity, and Applications in Synthetic Chemistry

Executive Summary

This compound is a highly functionalized aromatic compound of significant interest to researchers in organic synthesis and medicinal chemistry. Its molecular architecture, featuring a fluorine atom positioned ortho to a powerful methylsulfonyl electron-withdrawing group and para to a nitro group, renders the benzene ring exceptionally electron-deficient. This electronic profile makes it an outstanding substrate for nucleophilic aromatic substitution (SNAr) reactions, providing a versatile platform for the construction of complex molecular scaffolds. This guide details the physicochemical properties, core reactivity, synthetic applications, and safe handling protocols for this valuable building block, offering field-proven insights for its effective utilization in drug discovery and materials science.

Physicochemical Properties and Structural Analysis

This compound is a yellow crystalline solid at room temperature.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆FNO₄S | [][3][4] |

| Molecular Weight | 219.19 g/mol | [][4][5] |

| CAS Number | 252561-33-4 | [4][6] |

| Appearance | Yellow Crystalline Solid | [1] |

| Boiling Point | 418.3±45.0 °C (Predicted) | [3] |

| Density | 1.488±0.06 g/cm³ (Predicted) | [3] |

| Storage | Sealed in dry, 2-8°C | [6] |

Structural Insights:

The reactivity of this compound is dictated by the synergistic interplay of its functional groups.

-

Fluorine Atom: Serves as an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond.[7]

-

Methylsulfonyl (-SO₂CH₃) and Nitro (-NO₂) Groups: These are potent electron-withdrawing groups that act in concert to drastically reduce the electron density of the aromatic ring.[8] This "activation" is a prerequisite for nucleophilic attack. Their placement ortho and para to the fluorine leaving group is critical, as they can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.[9]

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound stems from its high susceptibility to nucleophilic aromatic substitution (SNAr).[1] This reaction allows for the facile displacement of the fluoride ion by a wide range of nucleophiles, including amines, thiols, and alkoxides, making it a cornerstone for building molecular diversity.[1][7]

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[10] First, the nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring to form a resonance-stabilized carbanion known as a Meisenheimer complex.[10] In the second step, the aromaticity is restored upon the elimination of the highly stable fluoride ion.[10]

Caption: Generalized mechanism for the SNAr reaction.

Experimental Protocol 1: SNAr with an Amine Nucleophile

This protocol describes a representative SNAr reaction with morpholine. The choice of a polar aprotic solvent like DMSO or DMF is crucial to solvate the base and facilitate the reaction.

Objective: To synthesize 4-(1-(Methylsulfonyl)-4-nitrophenyl)morpholine.

Materials:

-

This compound (1.0 eq)

-

Morpholine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq), anhydrous

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, heating mantle, condenser

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and potassium carbonate (2.0 eq).

-

Add anhydrous DMSO to the flask to create a stirrable suspension.

-

Add morpholine (1.2 eq) to the mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain the pure 4-(1-(Methylsulfonyl)-4-nitrophenyl)morpholine.

Synthetic Utility and Key Transformations

The products of SNAr reactions using this compound are often intermediates themselves, poised for further functionalization. A common and highly valuable subsequent transformation is the reduction of the nitro group to an aniline.

Synthesis of Substituted Anilines

The reduction of the nitro group provides a primary amine, a versatile functional handle for subsequent reactions such as amide bond formation, diazotization, or further substitutions.[1] This two-step sequence (SNAr followed by reduction) is a powerful strategy in pharmaceutical synthesis, particularly for kinase inhibitors, which often feature a substituted aniline core.[7]

Caption: Two-step workflow for creating functionalized anilines.

Experimental Protocol 2: Nitro Group Reduction via Catalytic Hydrogenation

This protocol details the reduction of a nitroaromatic compound to its corresponding aniline using palladium on carbon as a catalyst.

Objective: To reduce the nitro group of an SNAr product to a primary amine.

Materials:

-

Nitroaromatic substrate (e.g., 4-(1-(Methylsulfonyl)-4-nitrophenyl)morpholine) (1.0 eq)

-

10% Palladium on carbon (Pd/C) (5-10 mol%)

-

Methanol or Ethanol

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

-

Filtration apparatus with Celite®

Procedure:

-

Dissolve the nitroaromatic substrate (1.0 eq) in methanol or ethanol in a reaction vessel suitable for hydrogenation.

-

Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere. Caution: Pd/C can be pyrophoric and should be handled with care.

-

Securely attach a hydrogen-filled balloon to the flask or place the vessel on a hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas (repeat this cycle three times) to ensure an inert atmosphere is replaced by hydrogen.

-

Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Once complete, carefully purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to remove excess hydrogen.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the aniline product, which can be used directly or purified further if necessary.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions by trained personnel.[3]

| Hazard Statement | Code | Description |

| Harmful if swallowed | H302 | May cause harm if ingested.[3] |

| Causes skin irritation | H315 | Can cause redness, pain, and irritation upon skin contact.[3][11] |

| Causes serious eye irritation | H319 | Can cause significant eye irritation, pain, and potential damage.[3][11] |

| May cause respiratory irritation | H335 | Inhalation of dust may irritate the respiratory tract.[3] |

Handling Recommendations:

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[12][13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles.[11][12][13]

-

Handling: Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3][13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[3][13]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[13][14]

Conclusion

This compound is a powerful and versatile building block for advanced organic synthesis. Its predictable and efficient reactivity in nucleophilic aromatic substitution, combined with the ease of subsequent nitro group reduction, provides a robust two-step pathway to highly functionalized aniline derivatives. These intermediates are foundational to the development of a wide array of targeted therapies and advanced materials, making this compound an indispensable tool for researchers and scientists pushing the boundaries of chemical innovation.

References

-

2-Fluoro-4-(methylsulfonyl)nitrobenzene - CAS 1166756-97-3. (n.d.). Autech Scientific. Retrieved January 11, 2026, from [Link]

-

2-Fluoro-4-methylthio-1-nitrobenzene. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

Safety Data Sheet. (2025, September 5). Thermo Fisher Scientific. Retrieved January 11, 2026, from [Link]

-

2-FLUORO-1-METHYL-4-NITROBENZENE | CAS 1427-07-2. (n.d.). Matrix Fine Chemicals. Retrieved January 11, 2026, from [Link]

-

4-Fluoro-2-(methylsulfonyl)nitrobenzene. (n.d.). MySkinRecipes. Retrieved January 11, 2026, from [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). Pharmacy Journal. Retrieved January 11, 2026, from [Link]

-

Aromatic Substitution | Flow Reactions. (n.d.). Vapourtec Flow Chemistry. Retrieved January 11, 2026, from [Link]

- Synthesis method of 2-fluoro-4-nitrobenzonitrile. (n.d.). Google Patents.

-

1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). MDPI. Retrieved January 11, 2026, from [Link]

-

Nucleophilic Aromatic Substitution. (n.d.). Homework For You. Retrieved January 11, 2026, from [Link]

-

Nucleophilic Substitutions on Aromatic Systems. (2021). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

-

Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

-

1-Fluoro-2,5-dimethoxy-4-nitrobenzene. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

Sources

- 1. Buy this compound | 252561-33-4 [smolecule.com]

- 3. 2-Fluoro-4-(methylsulfonyl)nitrobenzene | 1166756-97-3 [amp.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. chemscene.com [chemscene.com]

- 6. 252561-33-4|this compound|BLD Pharm [bldpharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. homeworkforyou.com [homeworkforyou.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

The Synthetic Cornerstone: An In-Depth Technical Guide to the Reactivity Profile of 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Highly Activated Electrophile for Advanced Synthesis

2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene is a crystalline yellow solid with the molecular formula C₇H₆FNO₄S.[1][2] This aromatic compound is a powerhouse in modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[2][3] Its reactivity is defined by a benzene ring rendered exceptionally electron-deficient by two potent electron-withdrawing groups: a nitro group at the para position and a methylsulfonyl group at the ortho position relative to a fluorine atom. This strategic arrangement activates the fluorine atom as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, making the compound a versatile building block for the construction of complex molecular architectures.[4][5] This guide provides a comprehensive technical overview of the reactivity, applications, and experimental considerations for this valuable synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Source |

| CAS Number | 252561-33-4 | [1][6][7][8] |

| Molecular Formula | C₇H₆FNO₄S | [1][2][6] |

| Molecular Weight | 219.19 g/mol | [1] |

| Appearance | Yellow crystalline solid | [2] |

Core Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The dominant reaction pathway for this compound is the nucleophilic aromatic substitution (SNAr) mechanism. This process is highly favored due to the substantial stabilization of the reaction intermediate.[4][5]

The SNAr reaction proceeds via a two-step addition-elimination sequence:

-

Nucleophilic Attack: A nucleophile adds to the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4]

-

Leaving Group Elimination: The aromaticity is restored by the elimination of the fluoride ion, yielding the substituted product.

The exceptional reactivity of this compound in SNAr is a direct consequence of the electronic effects of its substituents:

-

Electron-Withdrawing Groups: The nitro (-NO₂) and methylsulfonyl (-SO₂CH₃) groups strongly withdraw electron density from the benzene ring through both inductive and resonance effects. This creates a significant partial positive charge on the carbon atom attached to the fluorine, making it highly susceptible to nucleophilic attack.[4] Furthermore, these groups effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, lowering the activation energy of the rate-determining nucleophilic addition step.

-

Fluorine as a Leaving Group: Contrary to trends in Sₙ2 reactions, fluorine is an excellent leaving group in SNAr. Its high electronegativity inductively activates the ring for the initial nucleophilic attack, which is the rate-determining step.[4]

Diagram: The SNAr Mechanism of this compound

Caption: Generalized workflow for the SNAr reaction.

Key Synthetic Transformations and Protocols

Substitution with Amine Nucleophiles

The reaction with primary and secondary amines is a cornerstone application, leading to the formation of N-aryl amines. These products are crucial intermediates in the synthesis of various pharmaceuticals, including kinase inhibitors.[3]

Experimental Protocol: Reaction with Piperidine

-

Objective: To synthesize 1-(1-(methylsulfonyl)-4-nitrophenyl)piperidine.

-

Reagents:

-

This compound (1.0 eq)

-

Piperidine (1.2 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of this compound in DMF, add piperidine and potassium carbonate.

-

Heat the reaction mixture to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain the purified product.

-

Substitution with Thiol Nucleophiles

Thiolates are potent nucleophiles that readily displace the fluoride, yielding aryl thioethers. These compounds are valuable in various fields, including materials science and medicinal chemistry.

Experimental Protocol: Reaction with a Thiol

-

Objective: To synthesize an aryl thioether derivative.

-

Reagents:

-

This compound (1.0 eq)

-

Thiol of choice (e.g., thiophenol) (1.1 eq)

-

Sodium hydride (NaH) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.

-

Cool the suspension to 0 °C and add the thiol dropwise.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure the formation of the sodium thiolate.

-

Add a solution of this compound in anhydrous THF to the thiolate solution.

-

Stir the reaction at room temperature and monitor by TLC.

-

Once the reaction is complete, carefully quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Reduction of the Nitro Group

The nitro group of this compound and its substitution products can be readily reduced to a primary amine. This transformation provides a key functional group for further synthetic manipulations, such as amide bond formation or diazotization.

Experimental Protocol: Reduction to 2-Fluoro-1-(methylsulfonyl)-4-aminobenzene

-

Objective: To reduce the nitro group to an amine.

-

Reagents:

-

This compound (1.0 eq)

-

Iron powder (Fe) (5.0 eq)

-

Ammonium chloride (NH₄Cl) (1.0 eq)

-

Ethanol/Water (4:1)

-

-

Procedure:

-

To a suspension of this compound in a mixture of ethanol and water, add iron powder and ammonium chloride.

-

Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired aniline derivative.

-

Diagram: Synthetic Utility of this compound

Caption: Key transformations and applications of the title compound.

Applications in Drug Discovery and Medicinal Chemistry

The unique reactivity profile of this compound makes it a valuable precursor in the synthesis of a wide range of biologically active molecules. Its ability to introduce a substituted aniline or related scaffold is particularly relevant in the development of kinase inhibitors.[3] Many kinase inhibitors feature a core structure that binds to the hinge region of the kinase's ATP-binding site, and this is often an N-aryl amine derivative.

The presence of the fluorine atom can also be advantageous in the final drug candidate, as fluorine substitution is known to modulate pharmacokinetic properties such as metabolic stability and membrane permeability.[9]

Conclusion

This compound is a highly activated and versatile electrophile for nucleophilic aromatic substitution reactions. The synergistic electron-withdrawing effects of the ortho-methylsulfonyl and para-nitro groups render the fluorine atom exceptionally labile to displacement by a wide range of nucleophiles. This predictable and robust reactivity, coupled with the synthetic utility of the resulting products, establishes this compound as a key building block for the synthesis of complex organic molecules, particularly in the pursuit of novel therapeutics. A thorough understanding of its reactivity profile, as outlined in this guide, is essential for its effective application in research and development.

References

-

ChemSrc. CAS No. 252561-33-4, this compound. [Link]

-

MySkinRecipes. 4-Fluoro-2-(methylsulfonyl)nitrobenzene. [Link]

-

ChemRxiv. Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. [Link]

-

Fluorine in drug discovery: Role, design and case studies. Preprints.org. [Link]

-

Wikipedia. Nucleophilic aromatic substitution. [Link]

-

PubChem. 2-Fluoro-4-methylthio-1-nitrobenzene. [Link]

-

Pharm D Guru. NUCLEOPHILIC AROMATIC SUBSTITUTION. [Link]

-

NIH. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

-

ResearchGate. Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene.... [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Link]

-

MDPI. Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. [Link]

-

Wikipedia. 4-Fluoronitrobenzene. [Link]

-

Cenmed Enterprises. 2-Fluoro-4-methylthio-1-nitrobenzene (C007B-524317). [Link]

-

Chemsrc. 2-Fluoro-1-iodo-4-nitrobenzene. [Link]

-

MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Buy this compound | 252561-33-4 [smolecule.com]

- 3. 4-Fluoro-2-(methylsulfonyl)nitrobenzene [myskinrecipes.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. pharmdguru.com [pharmdguru.com]

- 6. 252561-33-4 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 7. 001chemical.com [001chemical.com]

- 8. chemnet.com [chemnet.com]

- 9. pharmacyjournal.org [pharmacyjournal.org]

An In-depth Technical Guide to the Spectroscopic Data of 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene

Introduction

2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay of a strongly electron-withdrawing nitro group, a deactivating sulfonyl group, and an electronegative fluorine atom, make it a valuable building block in the synthesis of novel bioactive molecules and functional materials. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity in various chemical transformations.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of publicly accessible experimental spectra for this specific compound, this guide will focus on a detailed prediction and interpretation of its spectroscopic features, grounded in the analysis of structurally related analogues and fundamental principles of spectroscopy. Furthermore, standardized protocols for the acquisition of these spectra are provided to ensure data reproducibility and integrity.

Molecular Structure and Spectroscopic Rationale

The strategic placement of the fluoro, methylsulfonyl, and nitro groups on the benzene ring dictates the electronic environment of each atom, which in turn governs its spectroscopic signature. The following structure and numbering system will be used for the assignment of spectroscopic signals.

Caption: Molecular structure of this compound with atom numbering for spectral assignments.

The workflow for the complete spectroscopic characterization of a novel compound like this compound is a systematic process.

Caption: A generalized workflow for the spectroscopic characterization of a synthesized chemical compound.

Predicted Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the three aromatic protons and the three methyl protons. The electron-withdrawing nature of the nitro and sulfonyl groups will deshield the aromatic protons, shifting them downfield.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-3 | 8.2 - 8.4 | dd | J(H3-H5) ≈ 2.5, J(H3-F) ≈ 7-9 | Located ortho to the strongly electron-withdrawing nitro group and meta to the sulfonyl group, leading to significant deshielding. It will be split by the meta-coupled H-5 and the fluorine at C-2. |

| H-5 | 8.0 - 8.2 | ddd | J(H5-H6) ≈ 9.0, J(H5-H3) ≈ 2.5, J(H5-F) ≈ 4-6 | Situated ortho to the sulfonyl group and meta to the nitro group. It will exhibit splitting from the ortho-coupled H-6, the meta-coupled H-3, and the fluorine at C-2. |

| H-6 | 7.5 - 7.7 | dd | J(H6-H5) ≈ 9.0, J(H6-F) ≈ 9-11 | Positioned ortho to the fluorine atom. It will be split by the ortho-coupled H-5 and the fluorine at C-2. |

| -SO₂CH₃ | 3.2 - 3.4 | s | - | The methyl protons are adjacent to the electron-withdrawing sulfonyl group, resulting in a downfield shift compared to a typical methyl group. It will appear as a singlet as there are no adjacent protons. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are significantly influenced by the substituents. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Predicted ¹J(C-F) (Hz) | Rationale |

| C-1 | 135 - 140 | ~25 | Attached to the sulfonyl group, showing a moderate downfield shift. Will exhibit a smaller two-bond coupling to fluorine. |

| C-2 | 160 - 165 | ~250 | Directly bonded to the highly electronegative fluorine atom, resulting in a significant downfield shift and a large one-bond C-F coupling constant. |

| C-3 | 125 - 130 | ~20 | Ortho to the nitro group and meta to the sulfonyl group. Will show a smaller two-bond coupling to fluorine. |

| C-4 | 148 - 152 | ~5 | Attached to the nitro group, leading to a downfield shift. A small four-bond C-F coupling may be observed. |

| C-5 | 120 - 125 | ~10 | Meta to the nitro group and ortho to the sulfonyl group. Will exhibit a three-bond coupling to fluorine. |

| C-6 | 115 - 120 | ~25 | Ortho to the fluorine atom, showing an upfield shift due to the gamma-gauche effect and a two-bond C-F coupling. |

| -SO₂CH₃ | 40 - 45 | - | The methyl carbon attached to the sulfonyl group. |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the presence of key functional groups.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100 - 3000 | Medium |

| C-H (methyl) | 2950 - 2850 | Weak |

| C=C (aromatic) | 1600 - 1450 | Medium to Strong |

| N-O (asymmetric stretch) | 1550 - 1515 | Strong |

| N-O (symmetric stretch) | 1355 - 1335 | Strong |

| S=O (asymmetric stretch) | 1350 - 1300 | Strong |

| S=O (symmetric stretch) | 1160 - 1140 | Strong |

| C-F stretch | 1250 - 1100 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The expected molecular weight is 219.19 g/mol . In a high-resolution mass spectrum, the exact mass would be observed.

-

Major Fragmentation Patterns:

-

Loss of the nitro group (-NO₂, 46 Da) to give a fragment at m/z 173.

-

Loss of the methyl group (-CH₃, 15 Da) from the sulfonyl moiety to give a fragment at m/z 204.

-

Loss of the entire sulfonyl group (-SO₂, 64 Da) is also possible.

-

Experimental Protocols

The following are standardized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; sonication may be used if necessary.

-

-

¹H NMR Acquisition:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a standard one-pulse ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Use the same sample as for ¹H NMR.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR accessory.

-

Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in either positive or negative ion mode.

-

For high-resolution mass spectrometry (HRMS), use a TOF, Orbitrap, or FT-ICR analyzer to obtain an accurate mass measurement.

-

Conclusion